

In Vitro Characterization of Propiopromazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Propiopromazine Hydrochloride*

Cat. No.: *B013849*

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Abstract

Propiopromazine Hydrochloride is a phenothiazine derivative with a complex pharmacological profile, exhibiting antagonist activity at a range of neurotransmitter receptors. This technical guide provides an in-depth overview of the in vitro characterization of **Propiopromazine Hydrochloride**, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key molecular interactions and pathways. The information presented is intended to support further research and development of this compound.

Introduction

Propiopromazine is a phenothiazine derivative classified as an atypical antipsychotic agent.^[1] Its therapeutic effects, which include sedative, antiemetic, and antipsychotic activities, are attributed to its interaction with a variety of neurotransmitter receptors.^[1] Structurally and pharmacologically similar to other phenothiazines like clozapine and promazine, propiopromazine's clinical utility is rooted in its broad-spectrum receptor antagonism.^[2] This guide focuses on the in vitro methodologies used to elucidate the pharmacological and metabolic characteristics of **Propiopromazine Hydrochloride**.

Receptor Binding Profile

Propiopromazine Hydrochloride is known to bind to several classes of receptors, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.^{[1][2]} Its primary mechanism of action is believed to be the antagonism of these receptors. While qualitative descriptions of its binding activities are available, specific quantitative binding affinities (K_i or IC_{50} values) for **Propiopromazine Hydrochloride** are not widely reported in publicly available literature. The following tables summarize the available quantitative data and provide a qualitative overview where specific values are unavailable.

Data Presentation: Receptor Binding Affinities

Table 1: Dopamine Receptor Binding Affinity of Propiopromazine

Receptor Subtype	Species	K_i (nM)	Assay Type	Reference
Dopamine D3	Rodent	10.7	Radioligand Binding	[3]
Dopamine D3	Human	11.2	Radioligand Binding	[3]
Dopamine D1	-	Data not available	-	-
Dopamine D2	-	Data not available	-	-
Dopamine D4	-	Data not available	-	-
Dopamine D5	-	Data not available	-	-

Table 2: Serotonin Receptor Binding Affinity of Propiopromazine

Receptor Subtype	K_i (nM)	Assay Type	Reference
5-HT2A	Data not available	-	-
5-HT2C	Data not available	-	-

Table 3: Other Receptor Binding Affinities of Propiopromazine

Receptor	K _i (nM)	Assay Type	Reference
Histamine H1	Data not available	-	-
Alpha-1 Adrenergic	Data not available	-	-
Muscarinic M1-M5	Data not available	-	-

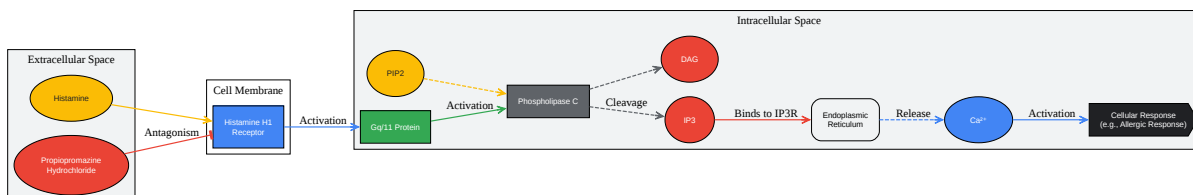
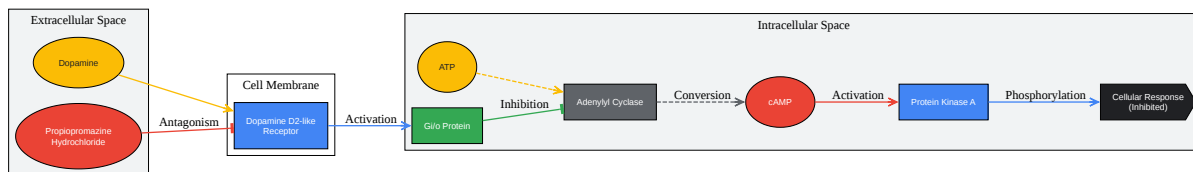
Note: The absence of data in the tables indicates that specific quantitative binding affinities for **Propiopromazine Hydrochloride** at these receptors were not found in the surveyed literature.

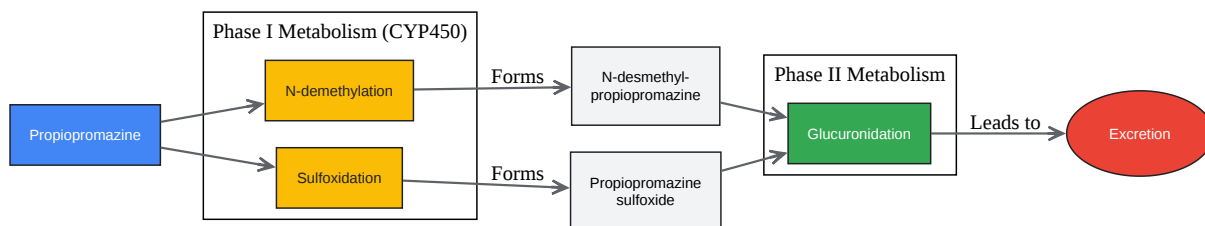
Signaling Pathways and Mechanism of Action

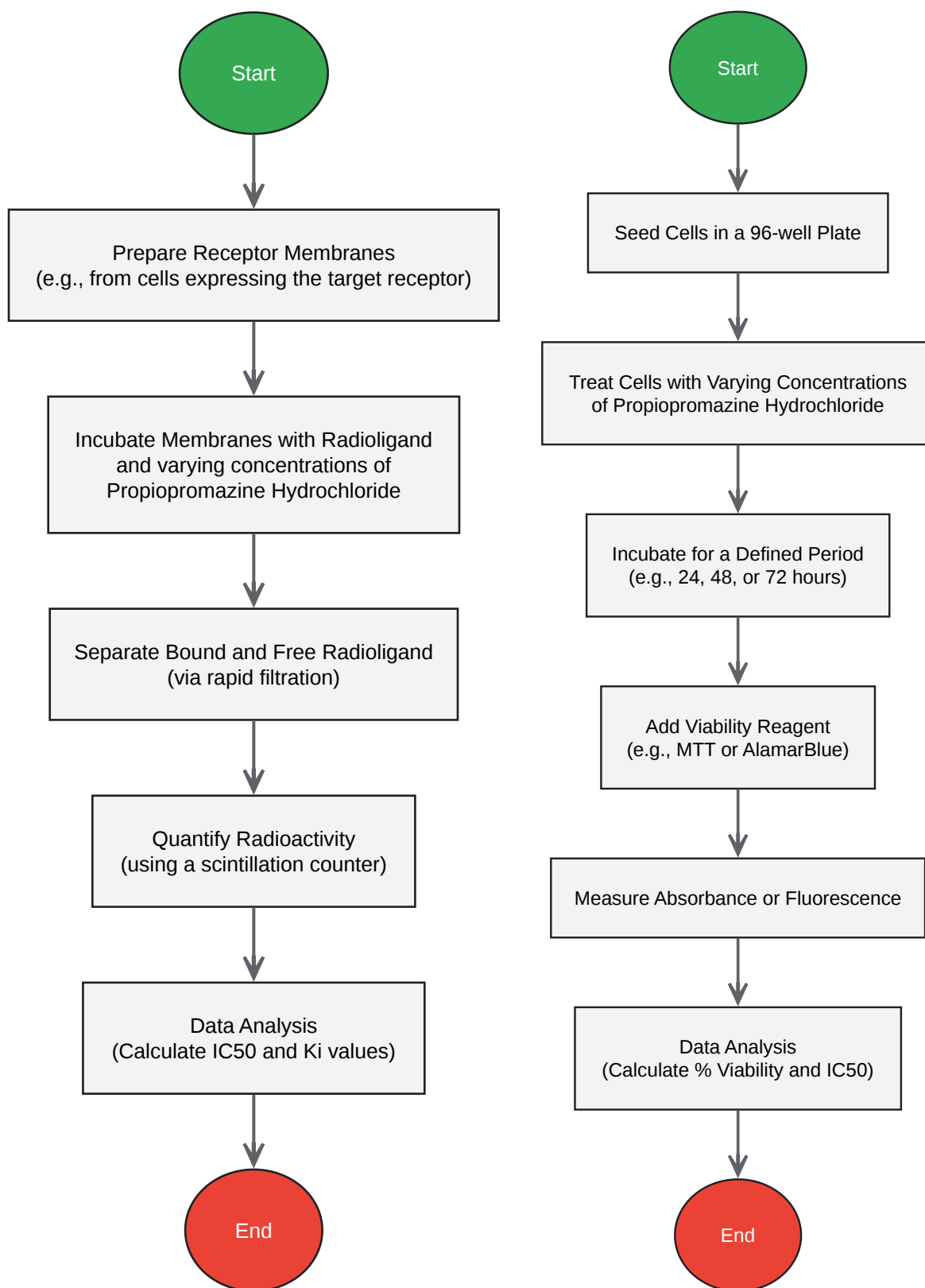
Propiopromazine's antagonist activity at various G-protein coupled receptors (GPCRs) forms the basis of its pharmacological effects. The following diagrams illustrate the principal signaling pathways modulated by **Propiopromazine Hydrochloride**.

Dopamine D2-like Receptor Antagonism

Dopamine D2-like receptors (D2, D3, D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Propiopromazine prevents the inhibitory effect of dopamine on adenylyl cyclase.







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